3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-4-9-25-13-18(20(26)17-7-5-6-8-19(17)25)22-23-21(24-29-22)14-10-15(27-2)12-16(11-14)28-3/h5-8,10-13H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFLBPALDONQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H22N4O3
- Molecular Weight : 366.42 g/mol
- CAS Number : 1775439-98-9
The compound features a quinoline core linked to an oxadiazole moiety and a dimethoxyphenyl substituent, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Antioxidant Activity : Many oxadiazole derivatives demonstrate significant antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : The structure suggests potential inhibition of enzymes involved in various metabolic pathways. For instance, oxadiazoles have been noted for their ability to inhibit tyrosinase, an enzyme critical in melanin production.
Anticancer Properties
Several studies have evaluated the anticancer potential of quinoline and oxadiazole derivatives. The compound's structural features suggest it might inhibit cancer cell proliferation through:
- Induction of apoptosis in cancer cells.
- Inhibition of cell migration and invasion.
A notable study demonstrated that similar compounds could reduce the viability of melanoma cells significantly more than standard treatments like kojic acid .
Antimicrobial Activity
Compounds containing oxadiazole rings have shown antimicrobial properties against various pathogens. The biological activity can be attributed to:
- Disruption of bacterial cell membranes.
- Inhibition of nucleic acid synthesis in bacteria.
Case Studies
- Antioxidant Efficacy : A study involving a related compound showed that it scavenged free radicals effectively, suggesting that this compound may exhibit similar properties .
- Tyrosinase Inhibition : In vitro assays demonstrated that compounds with oxadiazole moieties inhibited tyrosinase activity significantly, indicating potential applications in skin whitening and treating hyperpigmentation disorders .
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Families
Compound 4g and 4h (from ):
These derivatives share a pyrazol-3-one core but differ in substituents. For example:
- 4g : Incorporates a coumarin-3-yl group linked to a benzodiazepine moiety.
- 4h : Features a coumarin-3-yl group with a benzooxazepine ring.
Sulfanyl- and Trifluoromethyl-Substituted Pyrazole ()
The compound 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde exemplifies a pyrazole-based structure with electron-withdrawing groups (Cl, CF₃) and a sulfanyl linker.
| Feature | Target Compound | Pyrazole Derivative |
|---|---|---|
| Aromatic system | Quinolinone-oxadiazole | Pyrazole with sulfanyl and aldehyde |
| Electronic effects | Methoxy (electron-donating) | CF₃, Cl (electron-withdrawing) |
| Functional groups | Oxadiazole, propyl | Sulfanyl, aldehyde |
| Reactivity | Stabilized by conjugated oxadiazole | Electrophilic aldehyde may aid in Schiff base formation |
Key differences : The pyrazole derivative’s electron-deficient core contrasts with the target compound’s electron-rich dimethoxyphenyl group, suggesting divergent reactivity and possible applications (e.g., the pyrazole’s aldehyde could facilitate covalent binding to proteins).
Research Findings and Methodological Insights
- Structural Analysis : The target compound’s crystallographic data would require SHELXL for refinement and ORTEP-3 for thermal ellipsoid plotting, as seen in analogous studies .
- Synthetic Challenges : Unlike 4g/4h, which use tetrazole intermediates, the target compound’s 1,2,4-oxadiazole formation may demand stringent conditions (e.g., nitrile oxide cycloadditions).
- Bioactivity Gaps : While coumarin hybrids (4g/4h) are tested for antimicrobial activity, the target compound’s biological profile remains unexplored in the provided evidence.
Data Table: Structural and Functional Comparison
Q & A
Q. What are the standard synthetic routes for this compound, and how are key intermediates optimized?
The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example, the 1,2,4-oxadiazole ring forms via [3+2] cycloaddition between nitrile oxides and carboxylic acid precursors. Key intermediates like 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid can be coupled to a propyl-substituted quinolinone core using coupling agents (e.g., HOBt/EDC) in DMF. Reaction optimization (e.g., microwave-assisted heating, ZnCl₂ catalysis) improves yields (>70%) and purity .
Q. Which spectroscopic and analytical methods are essential for structural characterization?
Critical techniques include:
- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8-4.0 ppm) and quinolinone aromatic signals.
- IR spectroscopy : Confirm C=N stretching (~1600 cm⁻¹) and carbonyl groups.
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺).
- Elemental analysis : Verify purity (>95%). Comparative data from structurally analogous oxadiazoles (e.g., antimicrobial agents) guide interpretation .
Q. What pharmacological screening protocols are recommended for initial bioactivity assessment?
- Antimicrobial assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (IC₅₀ calculation). Include controls (e.g., ciprofloxacin) and validate with dose-response curves .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives targeting specific enzymes?
- Modify substituents : Vary the propyl chain (branching, length), oxadiazole substituents (electron-withdrawing groups), and dimethoxyphenyl orientation.
- Physicochemical profiling : Measure logP (via HPLC) and solubility to correlate with bioactivity.
- Multivariate analysis : Use partial least squares (PLS) regression to identify critical molecular descriptors .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
Common issues include crystal twinning and low-resolution data (<1.5 Å). Strategies:
- SHELXD : Solve phases using dual-space algorithms.
- SHELXL refinement : Apply TWIN/BASF commands for twinned data.
- ORTEP-3 visualization : Model thermal ellipsoids to resolve propyl chain disorder .
Q. How to resolve contradictions between computational docking predictions and experimental IC₅₀ values?
- Re-evaluate docking parameters : Test multiple force fields (e.g., AMBER, CHARMM) and solvation models (e.g., GB/SA).
- Molecular dynamics (MD) simulations : Run >100 ns trajectories to assess binding pose stability.
- Mutagenesis studies : Validate predicted interactions (e.g., hydrogen bonds with kinase active sites) .
Q. What strategies optimize reaction conditions for challenging oxadiazole ring formation?
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 8 hrs) at 120°C.
- Catalyst screening : Compare ZnCl₂ (Lewis acid) vs. Bi(OTf)₃ (soft acid).
- In situ monitoring : Use FTIR to detect nitrile oxide intermediates (C≡N stretch ~2200 cm⁻¹).
- Design of Experiments (DoE) : Maximize yield and purity via response surface methodology .
Q. How to address batch-to-batch discrepancies in NMR spectral data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
